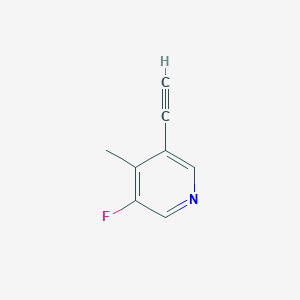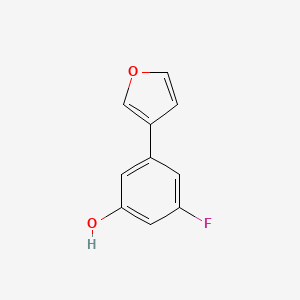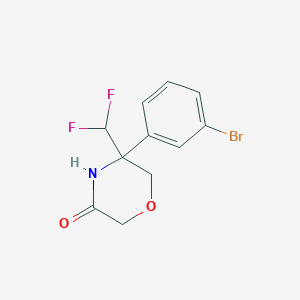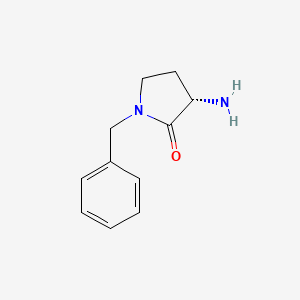![molecular formula C15H15N3O2S B8541990 2-Amino-3-ethynyl-5-[4-(isopropylsulfonyl)phenyl]pyrazine](/img/structure/B8541990.png)
2-Amino-3-ethynyl-5-[4-(isopropylsulfonyl)phenyl]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Amino-3-ethynyl-5-[4-(isopropylsulfonyl)phenyl]pyrazine is a complex organic compound that belongs to the pyrazine family Pyrazines are known for their diverse applications in medicinal chemistry, organic synthesis, and material science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-ethynyl-5-[4-(isopropylsulfonyl)phenyl]pyrazine typically involves multiple stepsThe reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to introduce the ethynyl group . The isopropylsulfonylphenyl group can be introduced via sulfonylation reactions using appropriate sulfonyl chlorides and base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-Amino-3-ethynyl-5-[4-(isopropylsulfonyl)phenyl]pyrazine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of the pyrazine ring can produce dihydropyrazine derivatives.
科学的研究の応用
2-Amino-3-ethynyl-5-[4-(isopropylsulfonyl)phenyl]pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
作用機序
The mechanism of action of 2-Amino-3-ethynyl-5-[4-(isopropylsulfonyl)phenyl]pyrazine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the isopropylsulfonylphenyl group can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 3-Ethynyl-5-(4-methylsulfonylphenyl)pyrazin-2-amine
- 3-Ethynyl-5-(4-ethylsulfonylphenyl)pyrazin-2-amine
- 3-Ethynyl-5-(4-propylsulfonylphenyl)pyrazin-2-amine
Uniqueness
2-Amino-3-ethynyl-5-[4-(isopropylsulfonyl)phenyl]pyrazine is unique due to the presence of the isopropylsulfonylphenyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
特性
分子式 |
C15H15N3O2S |
|---|---|
分子量 |
301.4 g/mol |
IUPAC名 |
3-ethynyl-5-(4-propan-2-ylsulfonylphenyl)pyrazin-2-amine |
InChI |
InChI=1S/C15H15N3O2S/c1-4-13-15(16)17-9-14(18-13)11-5-7-12(8-6-11)21(19,20)10(2)3/h1,5-10H,2-3H3,(H2,16,17) |
InChIキー |
BOEISWQEVIMBHA-UHFFFAOYSA-N |
正規SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C(=N2)C#C)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
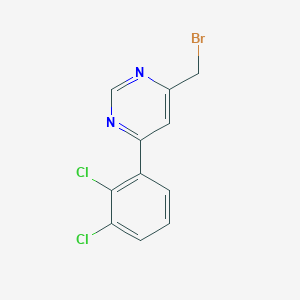
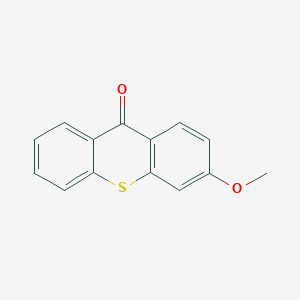
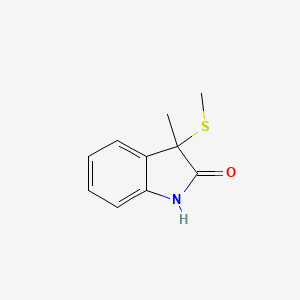
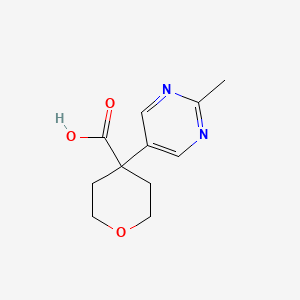
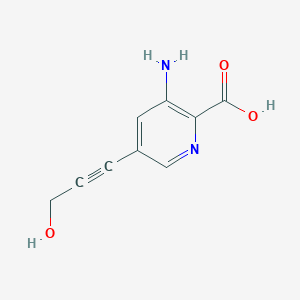
![(4-Isopropylphenyl)[(5-methoxypyridin-2-yl)methyl]amine](/img/structure/B8541950.png)
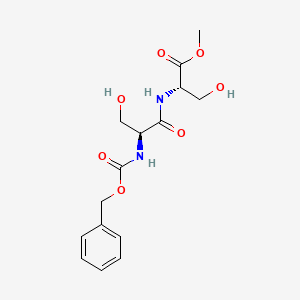
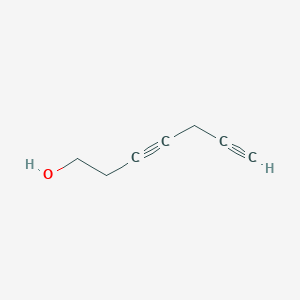
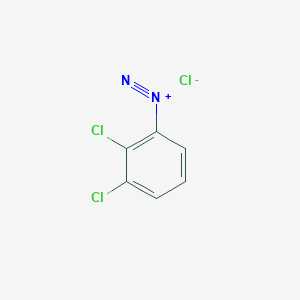
![[6-(1H-pyrrol-2-yl)pyridin-2-yl]methanol](/img/structure/B8541984.png)
